N'-[2-(4-FLUOROPHENYL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE
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Overview
Description
N’-[2-(4-Fluorophenyl)ethyl]-N-(2-methoxyphenyl)ethanediamide is an organic compound with a complex structure that includes both fluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-Fluorophenyl)ethyl]-N-(2-methoxyphenyl)ethanediamide typically involves the reaction of 4-fluorophenylethylamine with 2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’-[2-(4-Fluorophenyl)ethyl]-N-(2-methoxyphenyl)ethanediamide may involve more efficient and cost-effective methods. These could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-Fluorophenyl)ethyl]-N-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[2-(4-Fluorophenyl)ethyl]-N-(2-methoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[2-(4-Fluorophenyl)ethyl]-N-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide
- N-Ethyl-N’-[2-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide
Uniqueness
N’-[2-(4-Fluorophenyl)ethyl]-N-(2-methoxyphenyl)ethanediamide is unique due to its specific combination of fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-23-15-5-3-2-4-14(15)20-17(22)16(21)19-11-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUJYWAARWVBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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